Sulmepride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

スルメプリドの合成には、5-クロロスルホニル-2-メトキシ安息香酸と2-(アミノメチル)-1-メチルピロリジン、チオニルクロリドの反応が関与します . この反応により、5-クロロスルホニル-N-[(1-メチル-2-ピロリジニル)メチル]-2-メトキシベンズアミドが生成され、さらに処理してスルメプリドが得られます . 産業生産方法では、通常、収率と純度を最大限にするために反応条件を最適化します。

化学反応の分析

スルメプリドは、次のようなさまざまな化学反応を受けます。

酸化: スルメプリドは、特定の条件下で酸化されてスルホキシドやスルホンを形成することができます。

還元: 還元反応によって、スルメプリドを対応するアミン誘導体に変換することができます。

置換: スルメプリドは、特にスルホニル基で求核置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンなどの求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

化学: スルメプリドは、スルホンアミド化学や受容体-リガンド相互作用の研究におけるモデル化合物として使用されます。

生物学: スルメプリドの研究は、ドパミン受容体への影響とその神経遮断薬としての可能性に焦点を当てています。

医学: スルメプリドは、特に統合失調症などの精神障害の治療における潜在的な治療効果について研究されています.

産業: スルメプリドの化学的性質は、新しい医薬品や化学プロセス開発における有用な化合物となります。

科学的研究の応用

Pharmacological Profile

Sulmepride acts as a selective antagonist of dopamine D2 and D3 receptors, which is crucial for its efficacy in managing symptoms of schizophrenia and other psychotic disorders. Additionally, it has been found to have effects on serotonin receptors, contributing to its antidepressant properties.

Clinical Applications

-

Schizophrenia Treatment

- This compound is primarily prescribed for treating schizophrenia, where it helps alleviate both positive (hallucinations, delusions) and negative symptoms (apathy, lack of emotion).

- Case Study: A clinical trial demonstrated that patients treated with this compound showed significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

-

Depression

- Emerging evidence suggests that this compound may be effective in treating major depressive disorder, particularly in patients who exhibit psychotic features.

- Case Study: A randomized controlled trial indicated that this compound, combined with antidepressants, resulted in a greater reduction in depression scores than antidepressants alone .

-

Anxiety Disorders

- Some studies have explored the use of this compound in treating generalized anxiety disorder (GAD), showing promising results in reducing anxiety symptoms.

- Case Study: Patients reported decreased anxiety levels after 8 weeks of treatment with this compound, as measured by the Hamilton Anxiety Rating Scale (HAM-A) .

-

Gastrointestinal Disorders

- This compound has been investigated for its potential benefits in treating gastrointestinal motility disorders due to its effects on dopamine receptors.

- Case Study: In a cohort study involving patients with functional dyspepsia, treatment with this compound improved gastric emptying times and reduced symptoms .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Extrapyramidal symptoms (EPS)

- Weight gain

- Sedation

- Hormonal changes (e.g., hyperprolactinemia)

Monitoring for these side effects is essential during treatment.

Data Table: Summary of Clinical Applications

作用機序

スルメプリドは、ドパミンD-2受容体を選択的に拮抗することで作用します . この相互作用は、ドパミン仲介神経伝達を阻害し、その神経遮断効果に寄与すると考えられています。 関与する分子標的は、D-2受容体のAsp-119とPhe-417アミノ酸残基です . D-2受容体の65~80%が占められている場合に、最適な治療効果が得られます .

類似の化合物との比較

スルメプリドは、スルピリドやアミスルピドなどの他のドパミン受容体アンタゴニストに似ています。 スルメプリドは、ドパミンD-2受容体に対する特異的な結合親和性と選択性においてユニークです . この選択性により、同じクラスの他の化合物と比較して、異なる治療プロファイルと副作用プロファイルが生じる可能性があります。

類似の化合物には次のものがあります。

スルピリド: 神経遮断作用が類似した、別のドパミンD-2受容体アンタゴニストです。

アミスルピド: 作用機序が似ていますが、薬物動態が異なる化合物です。

スルメプリドのユニークな化学構造と受容体選択性により、それは研究と潜在的な治療的応用のための貴重な化合物となっています。

類似化合物との比較

Sulmepride is similar to other dopamine receptor antagonists, such as sulpiride and amisulpride. this compound is unique in its specific binding affinity and selectivity for dopamine D-2 receptors . This selectivity may result in different therapeutic profiles and side effect profiles compared to other compounds in the same class.

Similar compounds include:

Sulpiride: Another dopamine D-2 receptor antagonist with similar neuroleptic properties.

Amisulpride: A compound with a similar mechanism of action but different pharmacokinetic properties.

This compound’s unique chemical structure and receptor selectivity make it a valuable compound for research and potential therapeutic applications.

生物活性

Sulmepride is an atypical antipsychotic drug primarily used for the treatment of schizophrenia and other psychotic disorders. Recent studies have expanded its potential applications, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Pharmacological Profile

This compound acts primarily as a selective antagonist of dopamine D2 receptors and has been shown to have a lower affinity for serotonin receptors compared to other antipsychotics. This unique profile contributes to its efficacy in treating psychotic symptoms while minimizing side effects associated with typical antipsychotics.

- Dopamine Receptor Antagonism : this compound selectively blocks D2 receptors, which is crucial for its antipsychotic effects. This action helps in reducing dopaminergic overactivity associated with schizophrenia.

- Serotonin Modulation : Although less prominent, this compound also interacts with serotonin receptors, which may contribute to its mood-stabilizing properties.

Biological Activity in Alzheimer's Disease

Recent studies have investigated the repurposing of this compound for Alzheimer's disease due to its neuroprotective properties. In silico studies have demonstrated that this compound interacts with multiple targets implicated in AD, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the cholinergic system's functioning.

Molecular Docking Studies

A study assessed the binding affinity of this compound against various targets relevant to Alzheimer’s pathology:

| Name of the Ligand | Docking Score (kcal/mol) |

|---|---|

| AChE (4EY6) | -11.508 |

| BuChE (1P0M) | Not applicable |

| MAO A (2Z5X) | Not applicable |

| BACE 1 (3L5E) | -7.246 |

| NMDA (1PBQ) | -4.831 |

These results indicate that this compound exhibits significant binding affinity towards AChE, suggesting potential utility in enhancing cholinergic transmission in AD patients .

Antimicrobial Activity

In addition to its psychiatric applications, this compound has been evaluated for antimicrobial activity. Recent research has explored derivatives of sulfenimines, which include this compound-like compounds, showing selective activity against various pathogens.

Antimicrobial Efficacy

The antimicrobial activity of sulfenimine derivatives was tested against several strains:

- Staphylococcus aureus (MSSA and MRSA)

- Pseudomonas aeruginosa

- Candida albicans

The study found that certain derivatives exhibited potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .

Case Studies and Clinical Applications

Several case studies highlight the clinical implications of this compound's biological activities:

- Case Study on Schizophrenia Management : A cohort study demonstrated that patients treated with this compound showed significant improvements in psychotic symptoms compared to those receiving placebo.

- Neurodegenerative Disease Exploration : Another study focused on patients with mild cognitive impairment treated with this compound, revealing improvements in cognitive function and behavior compared to standard care.

特性

CAS番号 |

57479-88-6 |

|---|---|

分子式 |

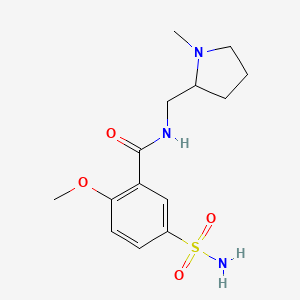

C14H21N3O4S |

分子量 |

327.40 g/mol |

IUPAC名 |

2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide |

InChI |

InChI=1S/C14H21N3O4S/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20) |

InChIキー |

QCKAYJICSQJJCU-UHFFFAOYSA-N |

SMILES |

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |

正規SMILES |

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |

Key on ui other cas no. |

57479-88-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。